3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has a molecular formula of C19H20FN5O2. Its average mass is 369.393 Da and its monoisotopic mass is 369.160095 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown based on the available information. The molecular formula, C19H20FN5O2, provides some basic information about its composition .Scientific Research Applications
Dual-Target Directed Ligands
This compound is explored as part of a novel approach in drug discovery, targeting multiple biological pathways to enhance therapeutic efficacy. For instance, it is part of a series designed to act on adenosine receptors and monoamine oxidase B (MAO-B), indicating potential for neuroprotective and neurodegenerative disease therapies, especially Parkinson's disease (Załuski et al., 2019).
Antidepressant and Anxiolytic Agents
Compounds related to this structure have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents (Zagórska et al., 2016).
Anticonvulsant Activity
Analogues with slight modifications in the chemical structure of this compound have been synthesized and tested for anticonvulsant activity, contributing to the development of new treatments for epilepsy (Kelley et al., 1995).
Adenosine Receptor Antagonists
Research into derivatives of this compound has focused on improving selectivity and potency as adenosine receptor antagonists. This has implications for the treatment of various conditions, including cardiovascular diseases and cancer (Baraldi et al., 2008).
Metabolic Profile Studies
Understanding the metabolic profile of drugs is crucial for drug development. Studies have investigated the in vitro metabolic profile of analogues, providing valuable information for pharmacokinetics and drug safety assessments (Cardoso et al., 2019).
Future Directions
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-5-7-14(20)8-6-13/h5-8,10H,4,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQGQSFDPHRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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